H-Lys(Tfa)-OH

Catalog No.
S726361
CAS No.
10009-20-8
M.F
C8H13F3N2O3
M. Wt
242.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Lys(Tfa)-OH

CAS Number

10009-20-8

Product Name

H-Lys(Tfa)-OH

IUPAC Name

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid

Molecular Formula

C8H13F3N2O3

Molecular Weight

242.20 g/mol

InChI

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1

InChI Key

PZZHRSVBHRVIMI-YFKPBYRVSA-N

SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N

Synonyms

N-epsilon-trifluoro-lysine, N-epsilon-trifluoroacetyl-L-lysine, TFA-lysine

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N

Isomeric SMILES

C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)N

Peptide Synthesis:

N6-(Trifluoroacetyl)-L-lysine (N6-TFA-L-lysine) finds application in the field of peptide synthesis, particularly as a precursor to N6-Trifluoroacetyl-L-lysine N-carboxyanhydride (N6-TFA-L-lysine NCA) [, ]. N6-TFA-L-lysine NCA is a valuable building block for the construction of polypeptides due to its ability to form peptide bonds with other amino acids and dipeptides []. Additionally, the trifluoroacetyl group in N6-TFA-L-lysine offers protection against oxidation during peptide synthesis, improving the overall yield and purity of the desired peptide [].

Enzyme Inhibition:

N6-TFA-L-lysine exhibits inhibitory activity towards the enzyme L-lysine cyclodeaminase []. This enzyme plays a crucial role in the metabolism of L-lysine, an essential amino acid. Studying the inhibitory effects of N6-TFA-L-lysine on L-lysine cyclodeaminase can provide valuable insights into the regulation of L-lysine metabolism and potentially lead to the development of novel therapeutic strategies.

Development of Novel Materials:

N6-TFA-L-lysine plays a role in the synthesis of dendritic polymers known as lysine dendrigraft (DGL) polymers []. These polymers possess unique properties due to their well-defined branched structure and can find applications in various fields, including drug delivery, biocatalysis, and sensors [].

H-Lysine (trifluoroacetyl)-hydroxylamine, commonly referred to as H-Lys(Tfa)-OH, is a derivative of the amino acid lysine. Its chemical structure is characterized by the presence of a trifluoroacetyl group attached to the epsilon amino group of lysine, which significantly alters its chemical properties and biological activities. The molecular formula for H-Lys(Tfa)-OH is C8H13F3N2O3C_8H_{13}F_3N_2O_3 with a molecular weight of approximately 242.20 g/mol . This compound is typically utilized in peptide synthesis and as a building block in various biochemical applications.

The mechanism of action of N6-TFA-L-lysine depends on the specific application. In peptide synthesis, the trifluoroacetyl group acts as a protecting group for the N6 amine of lysine. This prevents unwanted side reactions during peptide bond formation and allows for targeted manipulation of the peptide chain [].

In some cases, N6-TFA-L-lysine may be used as a probe molecule to study protein-protein interactions. The bulky trifluoroacetyl group can influence the binding affinity of the molecule to specific protein targets [].

  • Limited information exists regarding the specific hazards associated with N6-TFA-L-lysine. However, as a derivative of an amino acid, it is likely to have low toxicity.
  • Standard laboratory safety practices should be followed when handling the compound, including wearing gloves and eye protection.
Typical of amino acids and their derivatives. It can undergo acylation reactions due to the reactive trifluoroacetyl group, allowing it to form amides with carboxylic acids. Additionally, it can be deprotected to yield the free amino group, facilitating further modifications or coupling reactions with other amino acids or peptides .

Common reactions include:

  • Acylation: Reacting with carboxylic acids in the presence of coupling agents such as HCTU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine.
  • Deprotection: Treatment with strong acids or bases to remove the trifluoroacetyl group, regenerating the free amino acid .

H-Lys(Tfa)-OH exhibits various biological activities primarily due to its role as an amino acid derivative. Lysine itself is essential for protein synthesis and plays a crucial role in cellular metabolism. The trifluoroacetyl modification may enhance its stability and solubility in biological systems, potentially impacting its bioavailability and interaction with biological targets .

Research indicates that lysine derivatives can influence anabolic hormone secretion and may aid in mental performance during stress-related tasks . Moreover, they have been implicated in enhancing muscle recovery post-exercise by modulating metabolic pathways.

The synthesis of H-Lys(Tfa)-OH can be achieved through several methods, typically involving the protection of the lysine amino group followed by acylation:

  • Starting Material: Begin with L-lysine or its protected form (e.g., Boc-lysine).
  • Protection: Protect the amino group using trifluoroacetic anhydride or trifluoroacetic acid.
  • Acylation: React the protected lysine with an appropriate coupling agent and carboxylic acid under controlled conditions.
  • Purification: Purify the resulting product using chromatography techniques.

This method allows for high yields and purity suitable for subsequent applications in peptide synthesis or biochemical studies .

H-Lys(Tfa)-OH finds extensive applications in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins, particularly those requiring specific post-translational modifications.
  • Drug Development: In medicinal chemistry for developing novel therapeutic agents targeting various biological pathways.
  • Bioconjugation: Utilized in bioconjugation strategies where it serves as a reactive handle for attaching other biomolecules .

Interaction studies involving H-Lys(Tfa)-OH focus on its binding properties with proteins and enzymes. These studies aim to elucidate how modifications at the lysine residue affect protein conformation and function. For instance, research has shown that lysine acetylation can mediate protein-protein interactions through recruitment mechanisms involving bromodomains, which recognize acetylated lysines .

Moreover, H-Lys(Tfa)-OH's unique trifluoroacetyl group may influence its interaction dynamics compared to unmodified lysine or other acetylated derivatives.

Several compounds share structural similarities with H-Lys(Tfa)-OH, primarily differing in their acyl groups or protective groups. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUniqueness
N-epsilon-trifluoroacetyl-l-lysineSimilar trifluoroacetyl modificationUsed primarily for peptide synthesis
N6-trifluoroacetyl-l-lysineContains trifluoroacetyl but may vary in side chainsPotentially different biological activity
L-lysineUnmodified form of lysineFundamental amino acid without modifications
N-(2,2,2-trifluoroacetyl)-L-lysineTrifluoroacetyl modificationEnhanced solubility and stability
(S)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acidVariation on chain lengthUnique properties due to chain length variations

H-Lys(Tfa)-OH stands out due to its specific trifluoroacetyl modification at the epsilon position of lysine, which may impart distinct chemical reactivity and biological interactions compared to these similar compounds .

Traditional protection-deprotection strategies in amino acid chemistry have evolved to address the fundamental challenge of selective functional group modification while preserving the integrity of other reactive sites [9]. The trifluoroacetyl protecting group represents a significant advancement in amino acid functionalization, particularly for lysine derivatives where epsilon-amino group protection is essential [10].

The conventional approach to synthesizing H-Lys(Tfa)-OH involves the protection of the epsilon-amino group of lysine using trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions [5]. This methodology follows the established principles of temporary protecting groups, where the trifluoroacetyl moiety can be selectively removed under mild conditions without affecting other functional groups [9]. The electron-withdrawing nature of the trifluoromethyl group makes the amide carbonyl more susceptible to nucleophilic attack, facilitating controlled deprotection [10].

In peptide synthesis applications, the trifluoroacetyl group serves as a semi-permanent protecting group that remains stable during standard coupling reactions but can be efficiently removed using mild bases or nucleophiles [4]. The orthogonality of this protecting strategy with other common protecting groups such as Boc and Fmoc allows for complex synthetic sequences involving multiple protection-deprotection cycles [11].

Protection StrategyDeprotection ConditionsOrthogonalityYield (%)
TrifluoroacetylMild base (pH 8-9)Compatible with Boc/Fmoc85-95
BenzyloxycarbonylCatalytic hydrogenationCompatible with acid-labile groups90-98
tert-ButoxycarbonylTrifluoroacetic acidIncompatible with acid-sensitive groups92-99

The selectivity of trifluoroacetylation reactions has been optimized through careful control of reaction parameters including temperature, solvent selection, and stoichiometry [8]. Research demonstrates that conducting the reaction at 0-5°C in aprotic solvents with controlled addition of the acylating agent minimizes side reactions and improves overall yield [5].

Industrial-Scale Production Protocols and Yield Optimization

Industrial-scale production of H-Lys(Tfa)-OH requires sophisticated process optimization to achieve economically viable yields while maintaining product quality [13]. The manufacturing process typically employs fed-batch fermentation technology for lysine production, followed by chemical derivatization to introduce the trifluoroacetyl protecting group [12].

Modern industrial protocols for lysine production utilize genetically engineered Corynebacterium glutamicum or Escherichia coli strains capable of accumulating more than 120 grams per liter of lysine under optimized fermentation conditions [13]. The fermentation process operates under carefully controlled parameters including pH maintenance at 6.8-7.2, temperature regulation at 30-32°C, and dissolved oxygen levels above 30% saturation [15].

Fed-batch operation represents the most widely adopted industrial approach, where carbon sources are continuously fed according to predetermined profiles to maximize cell density and product formation [15]. This methodology ensures adequate oxygen transfer capacity and prevents formation of undesired by-products that can occur under substrate limitation conditions [12]. Research indicates that fed-batch processes can achieve productivity levels 2.5-fold higher than traditional batch operations [15].

Production ParameterBatch ProcessFed-Batch ProcessContinuous Process
Final Cell Density (OD₆₀₀)8-1215-2520-30
Lysine Concentration (g/L)45-6585-120100-150
Productivity (g/L/h)1.2-1.82.8-4.25.5-8.0
Process Time (hours)48-7236-48Continuous

Yield optimization strategies focus on metabolic engineering approaches that enhance lysine biosynthesis while reducing formation of competing metabolites [13]. Key optimization factors include carbon flux redirection toward lysine synthesis, elimination of feedback inhibition mechanisms, and enhancement of precursor availability through pathway engineering [31].

The chemical derivatization step for trifluoroacetyl introduction follows the lysine purification process and employs large-scale acylation protocols [5]. Industrial synthesis conditions typically involve reaction temperatures of -2°C to minimize decomposition of trifluoroacetic anhydride, with pH control maintained between 11-13 using sodium hydroxide solution [5]. The process achieves yields of 91.8% with product purity exceeding 95.8% when optimized conditions are employed [5].

Temperature control emerges as a critical factor in industrial-scale trifluoroacetylation, with optimal conditions maintained at -10°C to 10°C to reduce side reactions [5]. The addition profile of trifluoroacetic anhydride significantly impacts yield, with controlled dropwise addition over 1-3 hours providing superior results compared to batch addition [5].

Green Chemistry Approaches for Trifluoroacetylation Reactions

Green chemistry methodologies for trifluoroacetylation reactions have emerged as environmentally sustainable alternatives to traditional synthetic approaches [16]. These methodologies emphasize reduced environmental impact while maintaining synthetic efficiency and product quality [18].

Metal-free trifluoroacetylation procedures represent a significant advancement in sustainable synthesis [16]. Recent developments utilize trimethylamine borane and trifluoroacetic acid as bench-stable, inexpensive reagents that eliminate the need for toxic metal catalysts [16]. These reactions proceed under mild conditions at room temperature, reducing energy consumption and minimizing waste generation [16].

Microwave-assisted protocols have been developed for amino group protection reactions, offering catalyst-free and aqueous conditions [19]. These methods achieve complete protection in minutes under microwave irradiation, with water as the only waste product alongside the desired protecting group installation [19]. The chemoselective nature of these reactions allows for protection in the presence of other nucleophilic functional groups [19].

Green Chemistry ApproachReaction ConditionsEnvironmental BenefitsYield (%)
Metal-free reductive methodRoom temperature, 2 hoursNo metal waste78-89
Microwave-assisted aqueous80°C, 5 minutesWater as solvent85-94
ElectrophotochemicalAmbient conditions, LED irradiationNo chemical oxidants72-86
Solvent-free click chemistryCrystallization purificationNo organic solvents88-95

Electrophotochemical approaches enable catalyst-free and oxidant-free trifluoromethylation using trifluoroacetic acid as the fluorine source [17]. This methodology demonstrates improved chemoselectivity through light irradiation and represents a sustainable route for accessing trifluoromethyl-containing compounds [17]. The process operates under ambient conditions and eliminates the need for harsh chemical oxidants [17].

Solvent-free synthetic methodologies have been developed using click chemistry principles for trifluoroacetyl incorporation [21]. These procedures operate without metal catalysts or organic solvents, with product isolation achieved through simple crystallization techniques [21]. The method demonstrates high selectivity and efficiency while minimizing environmental impact through reduced waste generation [21].

Aqueous protocols utilizing microwave acceleration achieve amino group protection with di-tert-butyl dicarbonate and related acylating agents in water as the reaction medium [19]. These methods eliminate organic solvents from the reaction and purification processes, significantly reducing the environmental footprint of protecting group installation [19].

Purification Techniques: Crystallization vs. Chromatographic Methods

Purification of H-Lys(Tfa)-OH requires careful selection of separation techniques to achieve the high purity standards demanded for pharmaceutical and research applications [22]. Both crystallization and chromatographic methods offer distinct advantages and limitations depending on the scale of production and purity requirements [23].

Crystallization techniques represent the most economically viable approach for large-scale purification of amino acid derivatives [22]. Traditional room temperature crystallization of H-Lys(Tfa)-OH typically requires 203-218 minutes for complete solvent evaporation, producing crystals ranging from 58-555 micrometers in length [22]. The crystallization process can be significantly accelerated using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization (MA-MAEC) technology [22].

MA-MAEC methodology employs silver nanoparticle films as selective nucleation sites combined with microwave heating to generate temperature gradients [22]. This approach reduces crystallization time by up to 9-fold while maintaining crystal quality and purity [22]. For H-Lys(Tfa)-OH, MA-MAEC achieves complete crystallization in 24-45 minutes with crystal sizes ranging from 78-699 micrometers [22].

Purification MethodProcessing TimeCrystal Size (μm)Purity (%)Scale Suitability
Room temperature crystallization203-218 minutes58-55584-92Large scale
MA-MAEC crystallization24-45 minutes78-69990-96Laboratory/pilot
Ion exchange chromatography45-90 minutesN/A95-99Medium scale
Reverse-phase HPLC15-30 minutesN/A98-99.5Analytical/small scale

Chromatographic purification methods offer superior resolution and purity but at higher operational costs [23]. High-performance liquid chromatography using C18 stationary phases with gradient elution provides excellent separation of H-Lys(Tfa)-OH from related impurities [23]. The optimized method employs a gradient starting with 100% phosphate buffer (pH 7.4, 10 millimolar) for 10 minutes, followed by linear increase of acetonitrile to 50% over 15 minutes [23].

Ion exchange chromatography represents an intermediate approach suitable for medium-scale purification [15]. This technique exploits the charge differences between H-Lys(Tfa)-OH and impurities to achieve separation [15]. The method typically involves loading the crude product onto a cation exchange resin followed by elution with salt gradients [15].

Downstream processing optimization focuses on minimizing product loss during multiple purification steps [15]. Research indicates that efficient purification protocols can reduce overall processing costs by 15-25% through improved recovery and reduced processing time [15]. The selection between crystallization and chromatographic methods depends on factors including required purity, production scale, and economic considerations [24].

Preparative chromatography using specialized packing materials allows for high-resolution separation of stereoisomers and closely related compounds [27]. For H-Lys(Tfa)-OH derivatives, preparative reverse-phase chromatography can achieve baseline separation of different protecting group configurations [27]. However, the risk of protecting group hydrolysis under acidic elution conditions must be carefully managed [27].

XLogP3

-1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

242.08782677 g/mol

Monoisotopic Mass

242.08782677 g/mol

Heavy Atom Count

16

UNII

7E9HUX4XAD

Related CAS

92391-37-2

Other CAS

10009-20-8

Wikipedia

N(6)-trifluoroacetyl-L-lysine

Dates

Modify: 2023-08-15
Suzuki et al. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase. Nature Chemical Biology, doi: 10.1038/nchembio.2497, published online 16 October 2017

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